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molecular formula C13H10N2 B8513823 1-(pyridin-4-yl)-1h-indole

1-(pyridin-4-yl)-1h-indole

Cat. No. B8513823
M. Wt: 194.23 g/mol
InChI Key: AXNJDTFKZMDPTN-UHFFFAOYSA-N
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Patent
US07834183B2

Procedure details

In 600 mL of toluene were dissolved 30.0 g (0.20 mol) of 4-chloropyridine hydrochloride, 53.8 g (0.56 mol) of sodium t-butoxide, 19.6 g (0.01 mol) of 10 w/w % palladium-carbon (Pd—C) (containing 54 w/w % water), 23.4 g (0.20 mol) of indole, and 5.39 g (0.01 mol) of DPEphos. The resultant mixture was stirred for 10 hours with refluxing. After completion of the reaction, the reaction mixture was cooled to room temperature and the palladium-carbon was filtered off. This liquid reaction mixture was concentrated. 300 mL of ethyl acetate and 300 mL of 1-M hydrochloric acid were added to the residue to extract the target compound with the aqueous layer. Subsequently, 300 mL of ethyl acetate and 200 mL of 2-M aqueous sodium hydroxide solution were added to the aqueous layer to extract the target compound with the organic layer this time. This organic layer was washed with 200 mL of water and then dried with magnesium sulfate. The organic layer was filtered and concentrated to obtain 33.3 g (yield, 86%) of the target compound as an oily substance. The purity thereof was 99.8%.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chloropyridine hydrochloride
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
53.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
10
Quantity
19.6 g
Type
reactant
Reaction Step Two
Quantity
23.4 g
Type
reactant
Reaction Step Two
Quantity
5.39 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.CC(C)([O-])C.[Na+].[NH:15]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:17]=[CH:16]1.C1C=CC(P(C2C(OC3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=CC=3)=CC=CC=2)C2C=CC=CC=2)=CC=1>C1(C)C=CC=CC=1.[C].[Pd]>[N:6]1[CH:7]=[CH:8][C:3]([N:15]2[C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[CH:17]=[CH:16]2)=[CH:4][CH:5]=1 |f:0.1,2.3,7.8|

Inputs

Step One
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
4-chloropyridine hydrochloride
Quantity
30 g
Type
reactant
Smiles
Cl.ClC1=CC=NC=C1
Name
Quantity
53.8 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
10
Quantity
19.6 g
Type
reactant
Smiles
Name
Quantity
23.4 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
5.39 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with refluxing
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the palladium-carbon was filtered off
CUSTOM
Type
CUSTOM
Details
This liquid reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
ADDITION
Type
ADDITION
Details
300 mL of ethyl acetate and 300 mL of 1-M hydrochloric acid were added to the residue
EXTRACTION
Type
EXTRACTION
Details
to extract the target compound with the aqueous layer
ADDITION
Type
ADDITION
Details
Subsequently, 300 mL of ethyl acetate and 200 mL of 2-M aqueous sodium hydroxide solution were added to the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
to extract the target compound with the organic layer this time
WASH
Type
WASH
Details
This organic layer was washed with 200 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The organic layer was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain
CUSTOM
Type
CUSTOM
Details
33.3 g (yield, 86%) of the target compound as an oily substance

Outcomes

Product
Name
Type
Smiles
N1=CC=C(C=C1)N1C=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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